Thermal Decomposition Resistance vs. DMDES in Melting Gels
In a direct comparative study of melting gel systems, the main thermal decomposition peak for the methyltriethoxysilane (MTES) and methylphenyldiethoxysilane (MPhDES) system occurred at approximately 580°C, compared to approximately 450°C for the MTES and dimethyldiethoxysilane (DMDES) system [1]. This 130°C difference in decomposition temperature demonstrates the significant thermal stabilization imparted by the phenyl group in MPhDES relative to the all-methyl analog DMDES. Glass transition temperatures also shifted: the MTES-MPhDES system exhibited Tg values of -5.7°C and -23.1°C, whereas the MTES-DMDES system showed Tg values of -0.3°C and -18.8°C [1].
| Evidence Dimension | Thermal decomposition temperature (main peak) |
|---|---|
| Target Compound Data | ~580°C (MTES-MPhDES gel system) |
| Comparator Or Baseline | ~450°C (MTES-DMDES gel system) |
| Quantified Difference | ~130°C higher decomposition temperature |
| Conditions | Melting gels prepared at 75:25 and 65:35 molar ratios; analysis by TG-DTA |
Why This Matters
For applications requiring thermal endurance above 450°C, DMDES-based formulations would fail whereas MPhDES-containing systems maintain integrity, making MPhDES the required procurement choice for high-temperature silicones.
- [1] William Paterson University Undergraduate Research Symposium. Melting Gels: Comparison of MTES-DMDES and MTES-MPhDES Systems. TG-DTA, DSC, and Rheometry Analysis. William Paterson University. View Source
